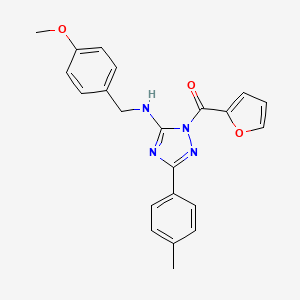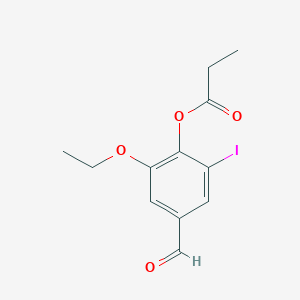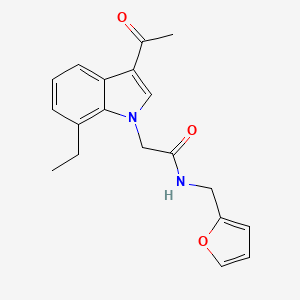
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine, also known as FMBA, is a novel triazole compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not yet fully understood. However, studies have suggested that this compound exerts its therapeutic effects through the inhibition of various cellular pathways, such as the NF-κB pathway and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One potential direction is the investigation of the potential therapeutic properties of this compound in various disease models, such as inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the elucidation of the mechanism of action of this compound could provide valuable insights into the development of new therapeutic agents.
Applications De Recherche Scientifique
1-(2-furoyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have investigated the potential therapeutic properties of this compound, such as anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
furan-2-yl-[5-[(4-methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-9-17(10-6-15)20-24-22(23-14-16-7-11-18(28-2)12-8-16)26(25-20)21(27)19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRPAHNZVNEASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4198082.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4198085.png)
![1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol](/img/structure/B4198094.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4198097.png)


![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4198129.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198142.png)
![1-({2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4198147.png)


![ethyl 4-{N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4198156.png)
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4198172.png)
![4-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4198178.png)